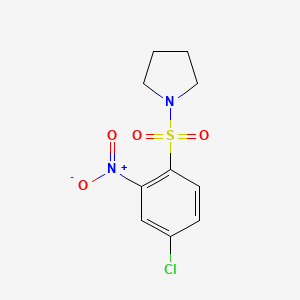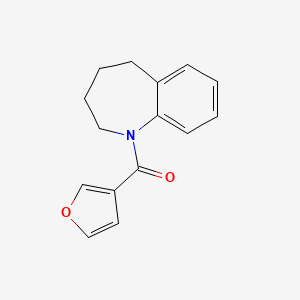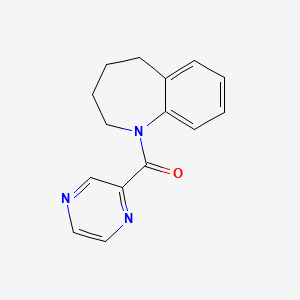![molecular formula C14H16N2O2 B7529301 (5-methylfuran-2-yl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7529301.png)
(5-methylfuran-2-yl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-methylfuran-2-yl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MMF-142, and it has been studied extensively for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
MMF-142 is a potent inhibitor of the protein-protein interaction between heat shock protein 90 (Hsp90) and the co-chaperone Cdc37. This interaction is critical for the stability and function of various client proteins, including oncogenic kinases. By inhibiting this interaction, MMF-142 can induce the degradation of oncogenic kinases and inhibit tumor growth.
Biochemical and Physiological Effects:
MMF-142 has been shown to have significant biochemical and physiological effects. In vitro studies have shown that MMF-142 can induce apoptosis and inhibit proliferation in various cancer cell lines. In vivo studies have shown that MMF-142 can inhibit tumor growth in xenograft mouse models. MMF-142 has also been shown to have neuroprotective effects in Alzheimer's and Parkinson's disease models.
Avantages Et Limitations Des Expériences En Laboratoire
One significant advantage of MMF-142 is its high potency and selectivity for the Hsp90-Cdc37 interaction. This selectivity minimizes off-target effects and increases the specificity of its action. However, one limitation of MMF-142 is its poor solubility in water, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of MMF-142. One potential direction is the optimization of its pharmacokinetic properties to increase its efficacy in vivo. Another direction is the development of MMF-142 derivatives with improved solubility and potency. MMF-142 can also be studied for its potential use in combination therapy with other anticancer drugs. Additionally, MMF-142 can be studied for its potential use in other protein-protein interaction targets beyond Hsp90-Cdc37.
Méthodes De Synthèse
The synthesis of MMF-142 involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 5-methylfurfural with methylamine to form a Schiff base. This Schiff base is then reacted with pyrrolidine and formaldehyde to form the final product, (5-methylfuran-2-yl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone. The synthesis method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
MMF-142 has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, MMF-142 has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. MMF-142 has also been studied for its potential use as a fluorescent probe for imaging applications.
Propriétés
IUPAC Name |
(5-methylfuran-2-yl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-6-7-13(18-10)14(17)16-9-3-5-12(16)11-4-2-8-15-11/h2,4,6-8,12,15H,3,5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDCHCLKDLGHPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCCC2C3=CC=CN3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


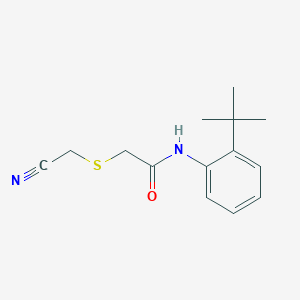
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7529232.png)
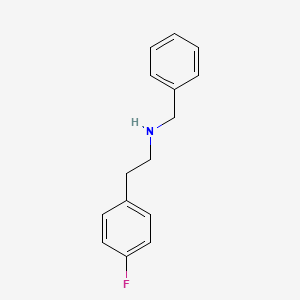
![Cyclopentyl pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B7529237.png)
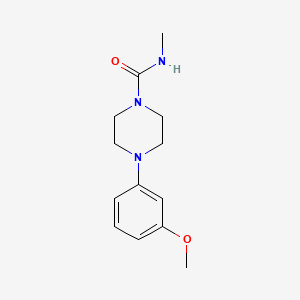
![2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide](/img/structure/B7529248.png)
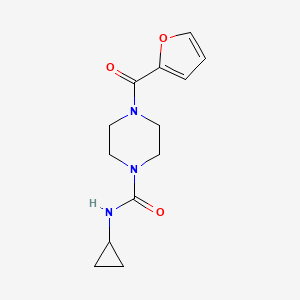

![N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide](/img/structure/B7529258.png)

